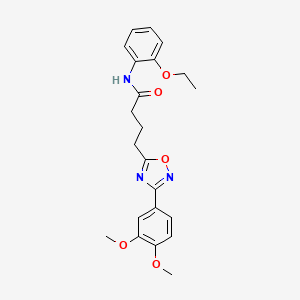
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide, also known as DMXB-A, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7nAChR), which is a ligand-gated ion channel that is expressed in various tissues, including the brain, immune system, and gastrointestinal tract. Activation of α7nAChR by 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in various physiological processes such as memory, learning, and mood regulation.
Biochemical and Physiological Effects:
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and anti-tumor activity. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are involved in the pathogenesis of various neurological disorders. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide also has anti-inflammatory properties, which are attributed to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is its selectivity towards α7nAChR, which makes it a useful tool for studying the physiological and pathological functions of this receptor. However, one of the limitations of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is its poor solubility in water, which can make it difficult to administer in in vivo experiments. Additionally, 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are several future directions for 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide research, including the development of more potent and selective α7nAChR agonists, the investigation of its potential use in the treatment of various neurological disorders, and the exploration of its immunomodulatory and anti-tumor properties. Furthermore, the development of novel drug delivery systems that can improve the solubility and bioavailability of 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide could enhance its effectiveness in in vivo experiments.
Synthesemethoden
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide is synthesized through a multi-step process that involves the reaction of 2-ethoxybenzoyl chloride with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-amine in the presence of triethylamine. The resulting product is then reacted with 4-bromo-1-butanol and potassium carbonate to yield 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide.
Wissenschaftliche Forschungsanwendungen
4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has been extensively studied for its potential applications in various fields of research, including neuroscience, immunology, and cancer research. It has been shown to have neuroprotective effects, anti-inflammatory properties, and anti-tumor activity. 4-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-(2-ethoxyphenyl)butanamide has also been studied for its potential use in the treatment of Alzheimer's disease, multiple sclerosis, and chronic pain.
Eigenschaften
IUPAC Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5/c1-4-29-17-9-6-5-8-16(17)23-20(26)10-7-11-21-24-22(25-30-21)15-12-13-18(27-2)19(14-15)28-3/h5-6,8-9,12-14H,4,7,10-11H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJWTQZDHLMESC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-ethoxyphenyl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(4-chlorophenyl)methyl]-N-(3,5-dichlorophenyl)ethanediamide](/img/structure/B7695256.png)



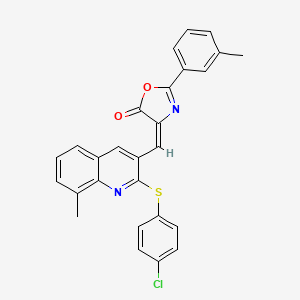
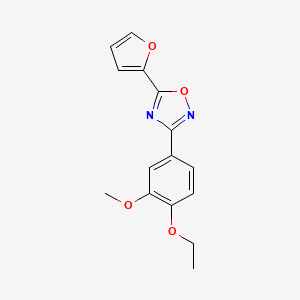
![N-cyclooctyl-3-(4-fluorophenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695315.png)

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7695323.png)
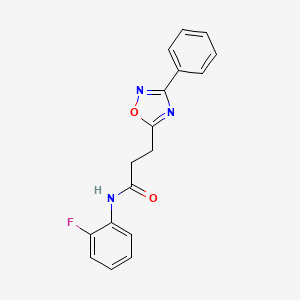
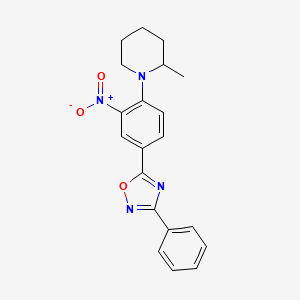

![N-(4-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695349.png)